7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride
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Overview
Description
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a pyridine derivative with a suitable diamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-functionalized spiro compounds.
Scientific Research Applications
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride
- 7-(pyrazin-2-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride
Uniqueness
Compared to similar compounds, 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable molecule for targeted research and development.
Properties
Molecular Formula |
C12H19Cl2N3 |
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Molecular Weight |
276.20 g/mol |
IUPAC Name |
7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-3-11(9-13-6-1)15-8-5-12(10-15)4-2-7-14-12;;/h1,3,6,9,14H,2,4-5,7-8,10H2;2*1H |
InChI Key |
UFRFTXJBECHQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CN=CC=C3)NC1.Cl.Cl |
Origin of Product |
United States |
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